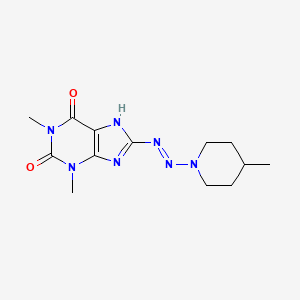

Theophylline, 8-(4-methylpiperidinoazo)-

Description

Theophylline, 8-(4-methylpiperidinoazo)-, is a structurally modified xanthine derivative derived from theophylline, a well-known bronchodilator used in respiratory therapies. This compound features an azo (-N=N-) group at the 8-position of the theophylline backbone, coupled with a 4-methylpiperidine moiety.

Properties

CAS No. |

73908-80-2 |

|---|---|

Molecular Formula |

C13H19N7O2 |

Molecular Weight |

305.34 g/mol |

IUPAC Name |

1,3-dimethyl-8-[(E)-(4-methylpiperidin-1-yl)diazenyl]-7H-purine-2,6-dione |

InChI |

InChI=1S/C13H19N7O2/c1-8-4-6-20(7-5-8)17-16-12-14-9-10(15-12)18(2)13(22)19(3)11(9)21/h8H,4-7H2,1-3H3,(H,14,15)/b17-16+ |

InChI Key |

DGIMUZCEBVCVEW-WUKNDPDISA-N |

Isomeric SMILES |

CC1CCN(CC1)/N=N/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Canonical SMILES |

CC1CCN(CC1)N=NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 8-(4-methylpiperidinoazo)- involves the introduction of the 4-methylpiperidinoazo group to the theophylline molecule. This can be achieved through a series of chemical reactions, including diazotization and azo coupling reactions. The reaction conditions typically involve the use of acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

Industrial production of Theophylline, 8-(4-methylpiperidinoazo)- would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(4-methylpiperidinoazo)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break the azo bond, leading to the formation of the original amine and theophylline.

Substitution: The compound can undergo substitution reactions where the azo group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction would typically result in the formation of the original amine and theophylline .

Scientific Research Applications

Theophylline, 8-(4-methylpiperidinoazo)- has several scientific research applications:

Mechanism of Action

Theophylline, 8-(4-methylpiperidinoazo)- exerts its effects through several mechanisms:

Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase, leading to increased levels of cyclic AMP and subsequent bronchodilation.

Adenosine Receptor Blockade: The compound blocks adenosine receptors, reducing bronchoconstriction and inflammation.

Histone Deacetylase Activation: It may also activate histone deacetylase, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Theophylline derivatives are often modified at the 1-, 3-, 7-, or 8-positions to enhance specificity or potency. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Solubility: Polar substituents (e.g., sulfonate in 8-(p-sulphophenyl)theophylline) improve aqueous solubility, whereas hydrophobic groups (e.g., piperidine in 8-(4-methylpiperidinoazo)-theophylline) may reduce it, impacting bioavailability .

- Tautomerism :

- Azo derivatives like CPAT exist in azo-hydrazone equilibrium, affecting their electronic spectra and metal-binding behavior . The methylpiperidine group may sterically influence this tautomerism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.